molecular formula C22H16O6 B3085341 2-Acetyl-3,5-dibenzoyloxy-phenol CAS No. 115425-05-3

2-Acetyl-3,5-dibenzoyloxy-phenol

Cat. No.: B3085341
CAS No.: 115425-05-3
M. Wt: 376.4 g/mol
InChI Key: MUQDOCVSTVYJGY-UHFFFAOYSA-N
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Description

2-Acetyl-3,5-dibenzoyloxy-phenol is a chemical compound with the molecular formula C22H16O6 . It is also known by other names such as 4,6-dibenzoyloxy-2’-hydroxyacetophenone .


Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The molecular weight is 376.35884 .


Chemical Reactions Analysis

Phenols, which this compound is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Scientific Research Applications

Synthesis and Polymer Applications

Research on phenolic compounds with acetate groups, including structures similar to 2-acetyl-3,5-dibenzoyloxy-phenol, has led to the development of all-aromatic hyperbranched polyesters. These materials have been synthesized through melt condensation processes, showing potential in creating polymers with specific end groups for various applications, including coatings and adhesives (Turner, Voit, & Mourey, 1993).

Anticancer Research

Derivatives of phenolic compounds have been synthesized and evaluated for their antiproliferative activities against cancer cells. Specifically, certain 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives have shown effectiveness against PC3 cells and moderate activities against other cancer cell lines, indicating a promising avenue for anticancer drug development (Jin et al., 2006).

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. Studies on similar compounds to this compound have shown significant hydrogen peroxide scavenging, antioxidant, and anti-radical activities. Such compounds could be beneficial in the development of antioxidant supplements or as part of functional foods aimed at reducing oxidative stress (Sroka & Cisowski, 2003).

Solvation Studies

Research into the solvation properties of phenolic acids in supercritical carbon dioxide has provided insights into the potential for enhancing the solubility of compounds like this compound. This has implications for its use in pharmaceuticals and nutraceuticals, where solubility and bioavailability are critical factors (Gurina et al., 2017).

Diabetes Research

Compounds structurally related to this compound have been evaluated for their potential against type 2 diabetes targets, including α-glucosidase and protein tyrosine phosphatase 1B. These studies contribute to the search for new treatments for diabetes, highlighting the multifaceted applications of phenolic compounds in medical research (Mphahlele et al., 2020).

Mechanism of Action

While the specific mechanism of action for 2-Acetyl-3,5-dibenzoyloxy-phenol is not available, phenols in general have been found to have various biological activities. They can act as antioxidants, ultraviolet absorbers, and flame retardants . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Properties

IUPAC Name

(4-acetyl-3-benzoyloxy-5-hydroxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-14(23)20-18(24)12-17(27-21(25)15-8-4-2-5-9-15)13-19(20)28-22(26)16-10-6-3-7-11-16/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQDOCVSTVYJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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